molecular formula C14H31NO2SSi B13084020 N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide

Katalognummer: B13084020
Molekulargewicht: 305.55 g/mol
InChI-Schlüssel: LYWXLNZTROQRSS-RSXQAXDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a tert-butyl(dimethyl)silyl group, a but-3-en-2-yl group, and a sulfinamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide under appropriate conditions.

    Reduction: The double bond in the but-3-en-2-yl group can be reduced to a single bond.

    Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as tetrabutylammonium fluoride can be used to remove the tert-butyl(dimethyl)silyl group.

Major Products Formed

    Oxidation: The major product is the corresponding sulfonamide.

    Reduction: The major product is the saturated butyl derivative.

    Substitution: The major product depends on the substituent introduced in place of the tert-butyl(dimethyl)silyl group.

Wissenschaftliche Forschungsanwendungen

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide depends on its specific applicationThe tert-butyl(dimethyl)silyl group is particularly useful for protecting hydroxy groups, while the sulfinamide group can participate in various chemical reactions, including nucleophilic substitution and oxidation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which provide a balance of stability and reactivity. The tert-butyl(dimethyl)silyl group offers robust protection for hydroxy groups, while the sulfinamide group allows for versatile chemical transformations. This makes the compound particularly valuable in complex organic synthesis and the development of new pharmaceuticals.

Eigenschaften

Molekularformel

C14H31NO2SSi

Molekulargewicht

305.55 g/mol

IUPAC-Name

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C14H31NO2SSi/c1-10-12(15-18(16)13(2,3)4)11-17-19(8,9)14(5,6)7/h10,12,15H,1,11H2,2-9H3/t12-,18?/m0/s1

InChI-Schlüssel

LYWXLNZTROQRSS-RSXQAXDFSA-N

Isomerische SMILES

CC(C)(C)[Si](C)(C)OC[C@H](C=C)NS(=O)C(C)(C)C

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC(C=C)NS(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.